molecular formula C21H24N4O4S B2485220 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide CAS No. 1021060-09-2

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

Katalognummer: B2485220
CAS-Nummer: 1021060-09-2
Molekulargewicht: 428.51
InChI-Schlüssel: GGOJDDGUIWYPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with isopropoxy and methyl groups, linked to a 4-methoxybenzenesulfonamide moiety via an aniline bridge.

Eigenschaften

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-14(2)29-21-13-20(22-15(3)23-21)24-16-5-7-17(8-6-16)25-30(26,27)19-11-9-18(28-4)10-12-19/h5-14,25H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOJDDGUIWYPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine moiety, an isopropoxy group, and a sulfonamide functional group. These structural components contribute to its biological activity, particularly in the fields of oncology and infectious diseases.

Molecular Structure

  • Molecular Formula: C22_{22}H26_{26}N4_{4}O4_{4}S
  • Molecular Weight: 442.5 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is believed to involve the inhibition of specific enzymes or receptors within cellular pathways. It potentially acts as an inhibitor of certain kinases involved in cell signaling, leading to altered cellular responses and reduced proliferation of cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound effectively reduces cell viability in cancerous cells, with IC50_{50} values indicating significant potency.

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory cytokines and pathways, providing a rationale for further investigation into its use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide exhibited significant cytotoxicity. The results indicated:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

These findings support its potential as a lead compound for further development in cancer therapeutics.

Study 2: Antiviral Activity

A derivative closely related to this compound was tested for anti-HBV activity. The results showed:

CompoundIC50_{50} (µM)SI (Selectivity Index)
IMB-05231.9958

This highlights the potential for developing related compounds as antiviral agents against HBV .

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives with Pyrimidine-Based Scaffolds

Compound 4q (N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-(trifluoromethyl)benzenesulfonamide)

  • Structure: Features a pyrano-pyrazole core instead of pyrimidine, with a trifluoromethylbenzenesulfonamide group.
  • Properties : Melting point = 153.7–154.1 °C, yield = 62% .
  • Comparison: The trifluoromethyl group enhances lipophilicity compared to the methoxy group in the target compound.

Compound from (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide)

  • Structure: Shares the 4-methoxybenzenesulfonamide and pyrimidinylamino-phenyl groups but substitutes diethylamino and methyl groups at the pyrimidine 4- and 6-positions.
  • Properties : Molecular weight = 441.5 g/mol, formula = C22H27N5O3S .
  • Comparison: The diethylamino group introduces basicity, contrasting with the isopropoxy group’s steric bulk and polarity in the target compound. This difference may influence solubility and metabolic stability.

Sulfonamides with Heterocyclic Systems Beyond Pyrimidine

Compound 4s (N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide)

  • Structure : Incorporates a furan ring and chlorophenyl group.
  • Properties : Melting point = 62.5–63.9 °C, yield = 50% .
  • Lower yield suggests synthetic challenges compared to the target compound’s likely route.

Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

  • Structure: Combines chromenone and pyrazolo-pyrimidine systems with a fluorinated benzamide.
  • Properties : Melting point = 175–178°C, yield = 28% .
  • Comparison: The chromenone moiety introduces planar aromaticity, which may enhance π-π stacking compared to the target compound’s pyrimidine.

Simplified Sulfonamide Analogs

N-(4-Methoxyphenyl)benzenesulfonamide ()

  • Structure : Lacks the pyrimidine core, with a direct methoxyphenyl-sulfonamide linkage.
  • Properties : Crystallographic studies reveal planar sulfonamide geometry and bioactivity in simpler systems .
  • Comparison : The absence of the pyrimidine-aniline bridge reduces molecular complexity and likely diminishes target specificity. However, its crystallographic data (e.g., hydrogen bonding patterns) may inform the design of more complex derivatives.

KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)

  • Structure: Contains a 4-methoxybenzenesulfonamide group linked to a propenyl-aminomethylphenyl system.
  • Role: Known as a Ca²⁺/calmodulin-dependent protein kinase II inhibitor .
  • Comparison : The hydroxyethyl group and propenyl chain enhance solubility and flexibility, respectively, suggesting divergent pharmacokinetic profiles compared to the target compound’s rigid pyrimidine core.

Research Implications

The target compound’s structural uniqueness lies in its combination of a methoxybenzenesulfonamide group and a substituted pyrimidine, offering a balance of hydrophilicity and steric bulk. Comparisons with analogs suggest that:

  • Pyrimidine vs. Other Cores: Pyrimidine-based derivatives (e.g., ) exhibit tunable electronic properties via substituents, whereas pyrano-pyrazole (4q) or chromenone systems (Example 53) prioritize planar stacking interactions.
  • Synthetic Feasibility: Yields for pyrimidine derivatives (e.g., 62% for 4q) generally exceed those of chromenone-containing analogs (28%), underscoring the importance of core complexity in synthesis .
  • Bioactivity Potential: The methoxy group’s electron-donating nature (target compound) may modulate target binding compared to electron-withdrawing groups (e.g., trifluoromethyl in 4q) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.